Cas no 882772-99-8 (3-Bromo-2-nitrobenzaldehyde)

3-Bromo-2-nitrobenzaldehyde structure
3-Bromo-2-nitrobenzaldehyde structure
Product Name:3-Bromo-2-nitrobenzaldehyde
CAS 번호:882772-99-8
MF:C7H4BrNO3
메가와트:230.015561103821
MDL:MFCD00462872
CID:1003435
PubChem ID:21106434
Update Time:2024-10-26

3-Bromo-2-nitrobenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 3-Bromo-2-nitrobenzaldehyde
    • 3-Bromo-2-nitro-benzaldehyde
    • 2-nitrobromobenzaldehyde
    • bromo-2-nitrobenzaldehyde
    • 2-Nitro-3-bromobenzaldehyde
    • DAZQBQQNIUAQAV-UHFFFAOYSA-N
    • BCP15849
    • FCH1331392
    • AS07012
    • AK145282
    • AX8261633
    • 3-Bromo-2-nitrobenzaldehyde (ACI)
    • CS-0041855
    • AKOS015996810
    • 882722-99-8
    • DS-8082
    • MFCD00462872
    • EN300-247074
    • Z1269151783
    • CL9232
    • TD8207
    • 882772-99-8
    • DB-366081
    • DTXSID10610816
    • SCHEMBL2625726
    • SY059210
    • MDL: MFCD00462872
    • 인치: 1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
    • InChIKey: DAZQBQQNIUAQAV-UHFFFAOYSA-N
    • 미소: O=CC1C([N+](=O)[O-])=C(Br)C=CC=1

계산된 속성

  • 정밀분자량: 228.93746g/mol
  • 동위원소 질량: 228.93746g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 192
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 62.9
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

3-Bromo-2-nitrobenzaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM129440-1g
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
1g
$206 2021-06-17
Chemenu
CM129440-5g
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
5g
$617 2021-06-17
Chemenu
CM129440-10g
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
10g
$926 2021-06-17
Fluorochem
080155-250mg
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
250mg
£66.00 2022-03-01
Fluorochem
080155-1g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
1g
£111.00 2022-03-01
Fluorochem
080155-5g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
5g
£329.00 2022-03-01
Fluorochem
080155-10g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
10g
£655.00 2022-03-01
Alichem
A019142804-5g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
5g
$660.00 2023-08-31
Alichem
A019142804-10g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
10g
$970.20 2023-08-31
Alichem
A019142804-25g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 95%
25g
$1940.40 2023-08-31

3-Bromo-2-nitrobenzaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  20 min, 0 °C; 1 h, rt
참조
A stereoselective approach to peptidomimetic BACE1 inhibitors
Butini, Stefania; et al, European Journal of Medicinal Chemistry, 2013, 70, 233-247

합성 방법 2

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  40 min, < 10 °C; 30 min, 5 - 10 °C
1.2 Reagents: Water ;  cooled; 30 min, heated
참조
Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles
Murugan, Arumugavel; et al, Organic & Biomolecular Chemistry, 2018, 16(28), 5113-5118

합성 방법 3

반응 조건
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  < 30 °C; 16 h, 23 °C
참조
New octahydropyrido[3,4-b]acridine scaffolds for combinatorial chemistry
Diedrich, Claas Lueder; et al, Synthesis, 2008, (14), 2199-2210

합성 방법 4

반응 조건
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  20 min, 0 °C; 0 °C → rt; 12 h, 40 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
참조
Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions
Zhu, Jiancheng; et al, ACS Catalysis, 2019, 9(8), 6993-6998

합성 방법 5

반응 조건
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal ,  Sodium periodate Solvents: Dimethylformamide ,  Water
참조
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

합성 방법 6

반응 조건
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal Solvents: Dimethylformamide ;  rt; rt → 115 °C; 22 h, 115 °C; 115 °C → rt
1.2 Reagents: Sodium periodate Solvents: Dimethylformamide ,  Water ;  0 °C → rt; 3 h, rt
참조
A Diels-Alder approach to biaryls (DAB): synthesis of the western portion of TMC-95
Ashburn, Bradley O.; et al, Tetrahedron, 2007, 64(5), 856-865

합성 방법 7

반응 조건
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal ;  22 h, 115 °C; 115 °C → 0 °C
1.2 Reagents: Sodium periodate Solvents: Dimethylformamide ,  Water ;  0 °C → rt
참조
Design and Synthesis of a Novel Series of Bicyclic Heterocycles As Potent γ-Secretase Modulators
Bischoff, Francois; et al, Journal of Medicinal Chemistry, 2012, 55(21), 9089-9106

합성 방법 8

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid ;  3 h, rt
1.2 Reagents: Water ;  cooled
참조
Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid
Cummings, Matthew M.; et al, Synthetic Communications, 2014, 44(7), 954-958

3-Bromo-2-nitrobenzaldehyde Raw materials

3-Bromo-2-nitrobenzaldehyde Preparation Products

추천 공급업체
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
TAIXING JOXIN BIO-TEC CO.,LTD.